Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate

Description

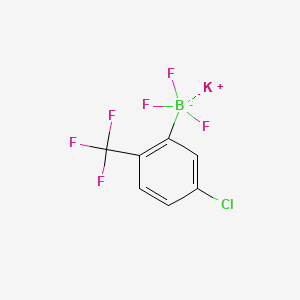

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is a trifluoroborate salt featuring a phenyl ring substituted with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl and heteroaryl structures for pharmaceuticals and materials science . However, steric hindrance from the ortho-trifluoromethyl group may also influence its coupling efficiency .

Properties

Molecular Formula |

C7H3BClF6K |

|---|---|

Molecular Weight |

286.45 g/mol |

IUPAC Name |

potassium;[5-chloro-2-(trifluoromethyl)phenyl]-trifluoroboranuide |

InChI |

InChI=1S/C7H3BClF6.K/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15;/h1-3H;/q-1;+1 |

InChI Key |

NOKRSNNGFKHLQZ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:

5-chloro-2-(trifluoromethyl)phenylboronic acid+KHF2→Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or NaOH)

Conditions: Typically carried out in an aqueous or alcoholic medium at temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the modification of biologically active molecules to enhance their properties, such as increasing metabolic stability or altering biological activity.

Industry: Applied in the production of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Salts

Structural and Electronic Effects

Trifluoroborate salts are highly sensitive to substituent effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

*Estimated based on analogs.

Key Findings :

- Electron-Withdrawing Groups : The -CF₃ and -Cl groups in the target compound increase boron's Lewis acidity, facilitating transmetalation in cross-coupling reactions. However, excessive stabilization of the boron center by these groups may reduce fluoride ion dissociation, limiting catalytic activity .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison

Key Findings :

- Para vs. Ortho Substitution : Para-substituted trifluoroborates (e.g., 4-CF₃) generally exhibit higher reactivity due to reduced steric hindrance. For example, Potassium [4-(trifluoromethyl)phenyl]trifluoroborate achieved measurable yields in Pd-catalyzed reactions, whereas ortho-substituted analogs like the target compound may underperform .

Solubility and Practical Handling

Trifluoroborate salts often face solubility challenges in organic solvents. For instance, Potassium alkoxymethyltrifluoroborates require Soxhlet extraction for purification due to poor solubility in acetone and acetonitrile .

Biological Activity

Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications.

- Molecular Formula : CHBClFK

- Molar Mass : 286.45 g/mol

- CAS Number : 1985700-40-0

Research indicates that potassium organotrifluoroborates, including this compound, can act as electrophiles in biological systems. They participate in various chemical reactions that can influence biological pathways, particularly in cancer therapy and enzyme inhibition.

- Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, it has been noted that related compounds show potent activity against c-KIT kinase, which is crucial for cell proliferation and survival in certain cancers .

- Electrophilic Activity : The trifluoroborate moiety allows for electrophilic interactions with nucleophiles in biological systems, potentially leading to the modulation of protein functions and signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In Vitro Studies : In vitro assays have shown that compounds with similar trifluoromethyl substitutions exhibit cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

- In Vivo Efficacy : Animal models have indicated that related compounds can inhibit tumor growth effectively, particularly in models resistant to standard therapies .

Table of Biological Activity

Q & A

Q. What are the standard synthetic routes for preparing Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate?

Methodological Answer: The synthesis typically involves SN2 displacement of a brominated precursor with potassium trifluoroborate salts. For example:

Borylation : React a bromo-substituted aryl precursor (e.g., 5-chloro-2-(trifluoromethyl)phenyl bromide) with a borating agent like triisopropyl borate under anhydrous conditions.

Fluoride Exchange : Treat the intermediate with KHF₂ to form the trifluoroborate anion.

Purification : Use continuous Soxhlet extraction to isolate the product from inorganic byproducts, as solubility in organic solvents is often low .

Q. Key Considerations :

- Use 3 equivalents of alkoxide for efficient SN2 displacement.

- Monitor reaction progress via ¹⁹F NMR to confirm trifluoroborate formation.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

- Storage : Keep in a desiccated environment at room temperature to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates degrade in aqueous conditions .

- Handling : Use inert gas (N₂/Ar) during weighing and reaction setup. Pre-dry solvents (e.g., THF, DMF) over molecular sieves.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high yields?

Methodological Answer: Suzuki-Miyaura Coupling is the primary application. Optimize using:

Q. Example Protocol :

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80–100°C, 12–24 h |

| Yield Range | 70–90% (dependent on electrophile) |

Troubleshooting : Low yields may stem from competing protodeboronation; add LiCl (1 equiv) to stabilize the boronate .

Q. How do structural modifications (e.g., substituents) impact reactivity in cross-coupling?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance oxidative addition to Pd⁰ by polarizing the C–B bond.

- Steric Effects : Bulky substituents at the ortho position reduce coupling efficiency due to hindered Pd coordination.

Q. Case Study :

| Substituent | Coupling Yield (%) | Notes |

|---|---|---|

| 5-Cl, 2-CF₃ (target) | 85% | Optimal electronic activation |

| 2,6-di-F | 78% | Moderate steric hindrance |

| 4-OMe | 45% | Electron-donating group slows reaction |

Data Source : Comparative studies of analogous trifluoroborates .

Q. How can discrepancies in catalytic efficiency across studies be resolved?

Methodological Answer: Contradictions often arise from:

- Catalyst Purity : Commercial Pd sources may contain trace ligands; recrystallize catalysts before use.

- Solvent Drying : Residual water in solvents accelerates protodeboronation.

- Substrate Quality : Ensure aryl halides are free from dehalogenation byproducts (analyze via GC-MS).

Q. Resolution Strategy :

Replicate reactions with rigorously dried solvents and substrates.

Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.

Compare turnover numbers (TONs) under standardized conditions .

Q. What are the hydrolytic stability limits of this compound under aqueous conditions?

Methodological Answer:

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Reference |

|---|---|---|

| Borylation | Triisopropyl borate, -78°C to RT | |

| Fluoride Exchange | KHF₂ (aq), 0°C, 2 h | |

| Purification | Soxhlet extraction (acetone) |

Q. Table 2: Cross-Coupling Optimization

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 1–5 mol% | ↑ Yield (70–90%) |

| Reaction Time | 12–24 h | Ensures completion |

| LiCl Additive | 1 equiv | Prevents degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.